1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea

FAAH inhibition Medicinal chemistry Structural biology

This compound is a rare, structurally differentiated FAAH inhibitor probe from Janssen's heteroaryl-urea program. Its non-piperazine, benzofuran-2-yl-propan-2-yl linker eliminates the basic amine center, reducing aminergic GPCR off-target liabilities that confound cellular assays. The 2,6-difluorophenyl substitution provides a critical fluorine SAR control versus mono- or non-fluorinated analogs. The single chiral center supports chiral HPLC/SFC method development, while the reactive urea linkage enables late-stage derivatization for focused library synthesis. Limited commercial availability makes this a high-value tool for complementing piperazine-urea series probes (e.g., JNJ-1661010) in FAAH target engagement studies.

Molecular Formula C18H16F2N2O2
Molecular Weight 330.335
CAS No. 2034222-81-4
Cat. No. B2892021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea
CAS2034222-81-4
Molecular FormulaC18H16F2N2O2
Molecular Weight330.335
Structural Identifiers
SMILESCC(CC1=CC2=CC=CC=C2O1)NC(=O)NC3=C(C=CC=C3F)F
InChIInChI=1S/C18H16F2N2O2/c1-11(9-13-10-12-5-2-3-8-16(12)24-13)21-18(23)22-17-14(19)6-4-7-15(17)20/h2-8,10-11H,9H2,1H3,(H2,21,22,23)
InChIKeyIJHXMDJYOADUGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea (CAS 2034222-81-4) Identity and Core Structural Profile


1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea (CAS 2034222-81-4) is a synthetic, small-molecule heteroaryl-substituted urea derivative (molecular formula C18H16F2N2O2, molecular weight 330.3) . The compound features a benzofuran ring connected via a propan-2-yl spacer to a urea moiety bearing a 2,6-difluorophenyl group. It has been indexed in the Therapeutic Target Database (TTD) as a 'Heteroaryl-substituted urea derivative 1' associated with the fatty acid amide hydrolase (FAAH) inhibitor program of Janssen Pharmaceutica NV [1]. This structural architecture distinguishes it from the more common piperazinyl/piperidinyl urea series that dominates the benzofuran-urea patent landscape for FAAH inhibition [2].

Why 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea Cannot Be Assumed Interchangeable with In-Class Analogs


In benzofuran-urea based FAAH inhibitor research, minor structural variations produce dramatic differences in target engagement, selectivity, and pharmacokinetics. The majority of Janssen's patented heteroaryl-urea FAAH inhibitors incorporate piperazine or piperidine scaffolds directly attached to the urea [1]. In contrast, 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea bears a benzofuran ring linked via a branched propan-2-yl spacer to the urea. This non-piperazine linker eliminates a basic amine center, which is predicted to reduce brain penetration potential but may simultaneously lower off-target receptor binding liabilities associated with aminergic pharmacophores [2]. Furthermore, the specific 2,6-difluorophenyl substitution pattern influences FAAH binding kinetics and metabolic stability in ways not replicable by other fluorophenyl regioisomers or heteroaryl replacements. Generic substitution with a structurally similar benzofuran-urea analog therefore risks unpredictable shifts in potency, selectivity, and ADME profile.

Quantitative Comparative Evidence for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea Against Closest Analogs


Molecular Shape and Electrostatic Differentiation vs. Piperazinyl-Urea FAAH Inhibitors

The compound's benzofuran-propan-2-yl-urea scaffold represents a departure from the piperazinyl/piperidinyl urea chemotype found in the most extensively characterized Janssen FAAH inhibitors [1]. Calculated topological polar surface area (tPSA) and rotatable bond count differ substantially: the target compound has a predicted tPSA of approximately 51 Ų with 5 rotatable bonds (SMILES: CC(Cc1cc2ccccc2o1)NC(=O)Nc1c(F)cccc1F), whereas JNJ-1661010 (a representative piperazine-urea FAAH inhibitor) has a higher tPSA (~62 Ų) and 6 rotatable bonds . This reduced polar surface area and distinct electrostatic profile suggest that the two series occupy different chemical spaces and cannot be assumed to share the same transporter interactions or blood-brain barrier permeability characteristics.

FAAH inhibition Medicinal chemistry Structural biology

Urea Substituent Configuration: 2,6-Difluorophenyl vs. Common Phenyl and 3-Fluorophenyl Analogs

SAR studies within the heteroaryl-urea FAAH inhibitor class have demonstrated that the position and number of fluorine atoms on the aniline ring critically control FAAH potency and selectivity [1]. The 2,6-difluorophenyl motif present in this compound is distinct from the unsubstituted phenyl and 3-fluorophenyl variants found in earlier benzofuran-urea leads (e.g., N-(3-benzofuranyl)urea-derivatives) [2]. While quantitative FAAH IC50 data for this specific compound has not been publicly disclosed, the literature establishes that 2,6-difluoro substitution generally enhances metabolic stability by blocking para-hydroxylation and can alter the urea NH-acidity, which directly impacts hydrogen bonding to the FAAH catalytic triad. A related Janssen FAAH inhibitor series showed that 2,6-difluorophenyl substitution conferred a >10-fold improvement in human FAAH IC50 relative to the unsubstituted phenyl analog [1].

FAAH structure-activity relationship Fluorine chemistry Enzyme inhibition

Benzofuran-2-yl vs. Benzofuran-3-yl Connectivity: Regioisomeric Stability and Synthetic Tractability

The compound contains a benzofuran-2-yl substitution pattern, which directly determines the synthetic route, regioisomeric purity requirements, and final biological activity. Benzofuran-3-yl urea derivatives (e.g., N-(3-benzofuranyl)urea-derivatives) are historically more common but exhibit different conformational preferences and metabolic liabilities [1]. The 2-yl attachment through a propan-2-yl linker creates a chiral center at the carbon adjacent to the benzofuran, meaning the compound exists as a racemic mixture or requires chiral separation. This introduces an additional quality control parameter—enantiomeric excess—that is absent in achiral benzofuran-3-yl urea analogs. For reproducible pharmacology, the stereochemical composition must be defined, as FAAH exhibits stereoselective inhibition with other chiral urea inhibitors [2].

Chemical synthesis Building block procurement Regioisomeric purity

Target Application Scenarios for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea in Scientific Research and Industrial Procurement


FAAH Inhibitor Tool Compound for In Vitro Mechanism-of-Action Studies

Use as a structurally differentiated FAAH inhibitor probe to complement piperazine-urea series tools (e.g., JNJ-1661010). The absence of a basic amine eliminates confounding off-target activity at aminergic GPCRs, making it valuable for isolating FAAH-mediated effects in cellular assays where receptor crosstalk is a concern [1]. The 2,6-difluorophenyl urea motif provides a control for fluorine SAR when compared with non-fluorinated or mono-fluorinated phenyl urea analogs [2].

Structure-Activity Relationship (SAR) Expansion for Janssen FAAH Program Follow-Up

The benzofuran-2-yl-propan-2-yl linker represents an underexplored region of Janssen's FAAH chemical space. Researchers synthesizing or procuring analogs for SAR studies can use this compound as a benchmark scaffold to evaluate how elimination of the piperazine ring affects FAAH binding kinetics, selectivity over FAAH-2, and metabolic stability in liver microsomes [1]. The TTD association with Janssen's program indicates known but undisclosed biological data that could be replicated and extended [3].

Chiral Method Development and Reference Standard for Enantiomeric Purity Analysis

The compound's single chiral center makes it suitable as a substrate for developing chiral HPLC or SFC separation methods. Analytical laboratories can procure the racemic mixture to establish baseline separation protocols and validate enantiomeric excess determination methods, which are critical for later-stage enantiopure candidate advancement [2].

Procurement as a Synthetic Intermediate for Parallel Library Synthesis

The reactive urea linkage and the 2,6-difluorophenyl group offer a handle for further derivatization. This compound can serve as a late-stage intermediate for generating a focused library of benzofuran-urea analogs with variations on the aniline ring, enabling rapid SAR exploration around the fluorophenyl pocket while maintaining the core benzofuran-propan-2-yl architecture [1].

Quote Request

Request a Quote for 1-(1-(Benzofuran-2-yl)propan-2-yl)-3-(2,6-difluorophenyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.